molecular formula C12H25NO B8779284 n-Undecylformamide CAS No. 59734-17-7

n-Undecylformamide

Cat. No.: B8779284
CAS No.: 59734-17-7
M. Wt: 199.33 g/mol
InChI Key: SIMTXFOEYKYLRD-UHFFFAOYSA-N
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Description

Formamides are a class of organic compounds characterized by the presence of a formyl group (-CHO) attached to an amine. These compounds share a common functional group but differ in substituents, leading to variations in physical properties, applications, and safety profiles. This article provides a detailed comparison of these analogues based on available evidence.

Properties

CAS No.

59734-17-7

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-undecylformamide

InChI

InChI=1S/C12H25NO/c1-2-3-4-5-6-7-8-9-10-11-13-12-14/h12H,2-11H2,1H3,(H,13,14)

InChI Key

SIMTXFOEYKYLRD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular characteristics:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Group
N,N-Dimethylformamide 68-12-2 C₃H₇NO 73.09 Two methyl groups
N-Octadecylformamide 32585-06-1 C₁₉H₃₉NO 297.52 Octadecyl (C₁₈) chain
N-Benzylformamide Not specified* C₈H₉NO† 135.16† Benzyl (aromatic) group

†Calculated based on molecular formula.

Key Observations :

  • DMF is a small, polar molecule with high solubility in water and organic solvents due to its dimethyl substituents .
  • N-Octadecylformamide’s long alkyl chain imparts lipophilicity, making it suitable for applications requiring non-polar interactions .
N,N-Dimethylformamide (DMF)
  • Primary Use : Versatile solvent in organic synthesis, pharmaceuticals, and polymer production .
  • Reactivity : Participates in Cross Dehydrogenative Coupling (CDC) reactions as both a solvent and reagent, enabling C–H bond activation .
  • Industrial Relevance : Used in the synthesis of ranitidine-related compounds, where it acts as a reaction medium .
N-Octadecylformamide
  • Potential Applications: Likely employed in surfactants or lipid-based formulations due to its amphiphilic structure (polar formamide head + non-polar tail) .
N-Benzylformamide
  • Inferred Use : Possible intermediate in pharmaceutical synthesis, leveraging its aromatic group for targeted drug design .

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